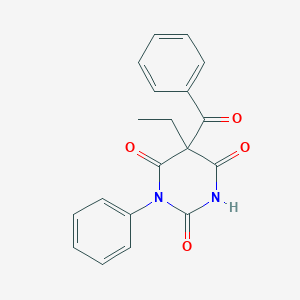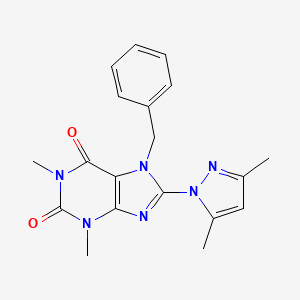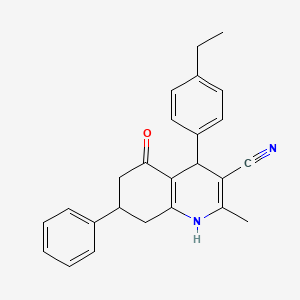![molecular formula C23H27N3O2 B5036941 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound 281014 has been found to act as a selective antagonist for the 5-HT7 receptor. This receptor is involved in a range of physiological processes including circadian rhythm regulation, learning and memory, and mood regulation. By blocking the 5-HT7 receptor, this compound 281014 may have potential therapeutic applications for disorders such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is related to its ability to selectively bind to the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is expressed in a range of tissues including the brain, gut, and cardiovascular system. By binding to the receptor, this compound 281014 can modulate downstream signaling pathways and alter cellular responses. The exact mechanism of action of this compound 281014 is still being studied, but it is thought to involve the inhibition of cAMP signaling pathways.
Biochemical and Physiological Effects:
This compound 281014 has been found to exhibit a range of biochemical and physiological effects. In addition to its potential therapeutic applications in the field of neuroscience, this compound 281014 has also been studied for its effects on the cardiovascular system. Studies have shown that this compound 281014 can reduce blood pressure and improve endothelial function in animal models. Other studies have suggested that this compound 281014 may have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using this compound 281014 is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This may limit its usefulness in certain experiments where high potency is required.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014. One area of interest is in the development of more potent and selective compounds that target the 5-HT7 receptor. This could lead to the development of new therapies for disorders such as depression and anxiety. Another area of research is in the study of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm regulation and learning and memory. Finally, there is also interest in the development of this compound 281014 as a tool for studying the pharmacology of the 5-HT7 receptor and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 involves the reaction of 4-methyl-8-methoxyquinoline with 2-ethoxyaniline and piperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps including filtration and recrystallization. The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-20-10-6-5-9-19(20)25-12-14-26(15-13-25)22-16-17(2)18-8-7-11-21(27-3)23(18)24-22/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJMIPYVCXPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC=C4OC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)



![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)


![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
